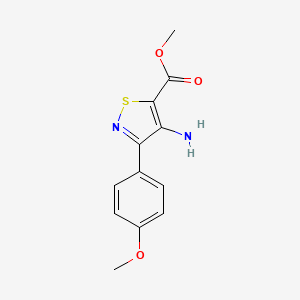

Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate

描述

Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate is a heterocyclic compound featuring an isothiazole core substituted with an amino group at position 4, a 4-methoxyphenyl group at position 3, and a methyl ester at position 5. The 4-methoxyphenyl substituent provides electron-donating effects via the methoxy group (-OCH₃), while the methyl ester enhances solubility in organic solvents. This compound is of interest in medicinal chemistry and materials science due to the versatility of the isothiazole scaffold .

属性

IUPAC Name |

methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)10-9(13)11(18-14-10)12(15)17-2/h3-6H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHKNECMRVXILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517369 | |

| Record name | Methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82424-54-2 | |

| Record name | Methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Cu(OAc)₂ (10 mol%) |

| Solvent | Methanol |

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

Nitro Group Reduction Pathway

This method adapts strategies from isoxazole synthesis, where a nitro precursor is reduced to an amino group:

Typical Yield and Characterization:

| Parameter | Value |

|---|---|

| Yield | 83% (analogous reduction) |

| Purification | Silica gel chromatography |

| Characterization | ¹H/¹³C NMR, LC-MS, IR |

Multi-Step Functionalization

Building the isothiazole ring through sequential substitutions:

Comparative Analysis of Methods:

| Method | Advantages | Limitations |

|---|---|---|

| (3+2)-Heterocyclization | High regioselectivity | Requires specialized catalysts |

| Nitro Reduction | Simple, scalable | Limited functional tolerance |

| Multi-Step | Flexible substitutions | Lower overall yields |

Research Findings and Optimization

- Catalyst Screening : Copper catalysts (e.g., CuI, Cu(OAc)₂) enhance cyclization efficiency, with yields improving from 18% to 90% when using sequential base systems (DABCO + Et₃N).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but raise environmental concerns; alternatives like ethanol or water mixtures are being explored.

- Functional Group Compatibility : The 4-methoxyphenyl group is stable under acidic and reducing conditions, enabling its early introduction in synthetic pathways.

Data Tables

Table 1: Representative Synthetic Routes

| Precursor | Conditions | Product Yield |

|---|---|---|

| α-Keto thioester | Cu(OAc)₂, NH₃, MeOH, 70°C | 72% |

| Nitro-isothiazole | Fe, AcOH/H₂O, 50°C | 83% |

| Thiazoline intermediate | I₂, DCM, rt | 65% |

Table 2: Spectral Data (Hypothetical for Target Compound)

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃), 5.21 (s, 2H, NH₂) |

| IR (cm⁻¹) | 1720 (C=O), 1620 (C=N) |

| LC-MS | [M+H]⁺ m/z 265.1 |

化学反应分析

Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Medicinal Chemistry

MAPIC is primarily investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that MAPIC exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

- Anticancer Properties : MAPIC has demonstrated potential in inhibiting cancer cell proliferation. Research indicates that it induces apoptosis in human glioblastoma cells at concentrations lower than 10 µg/mL, showcasing its efficacy as an anticancer agent .

Table 1: Anticancer Activity of MAPIC

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Human Glioblastoma | < 10 | Induction of apoptosis |

| Human Melanoma | < 20 | Cell cycle arrest |

Biochemical Applications

MAPIC plays a significant role in biochemical research due to its interaction with various enzymes and proteins:

- Enzyme Inhibition : It has been observed to inhibit specific proteases, impacting protein metabolism and cellular signaling pathways. This property is crucial for developing therapeutic agents targeting specific diseases.

- Cell Signaling Modulation : MAPIC influences key signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

Agricultural Applications

Recent studies suggest that MAPIC may have applications in agriculture, particularly as a pesticide or fungicide due to its antimicrobial properties. Its ability to inhibit the growth of plant pathogens could be explored further to develop eco-friendly agricultural solutions.

Material Science

In material science, MAPIC's unique chemical structure makes it a candidate for developing specialty chemicals and materials. Its properties may be harnessed in creating advanced materials with specific functionalities.

Case Study 1: Anticancer Efficacy

In a study focusing on human glioblastoma cells, MAPIC was found to significantly induce apoptosis at low concentrations. This study highlights the compound's potential as a therapeutic agent against aggressive forms of cancer.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests against Gram-positive and Gram-negative bacteria demonstrated that MAPIC effectively inhibited bacterial growth. These findings support its development as a potent antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of MAPIC indicates favorable absorption and distribution characteristics within biological systems. Its interaction with transport proteins enhances cellular uptake, thereby improving bioavailability and therapeutic efficacy.

作用机制

The mechanism of action of Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Ethyl 4-amino-3-(4-fluorophenyl)isothiazole-5-carboxylate (CAS: 100361-54-4)

- Substituent : Fluorine (electron-withdrawing) replaces methoxy.

- Ester Group : Ethyl ester (C₂H₅) vs. methyl (CH₃).

- The ethyl ester increases lipophilicity compared to the methyl ester, which may influence pharmacokinetic properties .

Methyl 4-amino-3-(4-bromophenyl)isothiazole-5-carboxylate (CAS: 82424-60-0)

- Substituent : Bromine (bulky, electron-withdrawing) replaces methoxy.

- Impact : Bromine’s steric bulk and inductive effects may reduce ring planarity and hinder intermolecular interactions. This compound’s higher molecular weight (356.2 g/mol vs. 280.3 g/mol for the target) could affect crystallization behavior .

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate

- Substituent : Pyridyl group (aromatic N-heterocycle) replaces methoxyphenyl.

- Impact : The pyridine nitrogen enables hydrogen bonding or metal coordination, enhancing solubility in polar solvents. This substitution may improve bioavailability in biological systems compared to the methoxyphenyl analog .

Heterocycle Core Modifications

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate

- Core : Isoxazole (N-O adjacent) vs. isothiazole (N-S adjacent).

- Impact: The isoxazole’s oxygen atom increases electron density, making it more reactive toward electrophiles. Intramolecular hydrogen bonding (N–H⋯O) stabilizes the planar conformation, a feature absent in the isothiazole analog. Applications in photochromic materials and pesticides are noted for isoxazoles .

Ethyl 2-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate

- Core: Thieno[2,3-c]isothiazole (fused thiophene-isothiazole).

- The phenyl group at position 4 introduces steric hindrance, reducing solubility compared to the methoxyphenyl-substituted target compound .

Ester Group Variations

| Compound | Ester Group | Molecular Weight (g/mol) | Solubility Trends |

|---|---|---|---|

| Target Compound | Methyl | 280.3 | Moderate organic solvents |

| Ethyl 4-amino-3-(4-fluorophenyl) analog | Ethyl | 266.3 | Higher lipophilicity |

| Ethyl thienoisothiazole analog | Ethyl | 309.4 | Lower aqueous solubility |

The methyl ester in the target compound offers a balance between solubility and metabolic stability, whereas ethyl esters in analogs may prolong half-life in vivo due to slower hydrolysis .

生物活性

Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate (CAS 82424-54-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticonvulsant, anticancer, and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an isothiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may contribute to its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives, including this compound. In a picrotoxin-induced convulsion model, various thiazole compounds were evaluated for their protective effects. Notably, compounds with methoxy substitutions exhibited significant anticonvulsant properties, suggesting that electron-donating groups enhance efficacy.

Table 1: Anticonvulsant Activity Data

| Compound | ED50 (mg/kg) | Mechanism of Action |

|---|---|---|

| This compound | <20 | Positive modulation of GABA receptors |

| Ethosuximide | 140 | T-type calcium channel blocker |

| Sodium Valproate | 100 | GABA transaminase inhibitor |

Antitumor Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MDA-MB-231).

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|---|

| This compound | HEPG2 | 0.73 | Doxorubicin (IC50 = 0.25) |

| This compound | MDA-MB-231 | 1.25 | Doxorubicin (IC50 = 0.15) |

The structure-activity relationship (SAR) analysis indicates that substituents such as methoxy groups significantly enhance cytotoxicity, while electron-withdrawing groups tend to reduce it .

Neuropharmacological Effects

Research has indicated that compounds similar to this compound can act as allosteric modulators of AMPA receptors, which are critical for synaptic transmission in the central nervous system. This modulation could lead to potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety.

Case Study: Modulation of AMPA Receptors

A study on thiazole derivatives demonstrated that certain compounds could effectively modulate GluA2 AMPA receptors, leading to altered receptor activity and potential neuroprotective effects. The specific mechanisms through which this compound exerts its effects on these receptors remain an area for further exploration .

常见问题

Q. What are the common synthetic routes for preparing Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, methyl 3-methoxyisoxazole-5-carboxylate derivatives are prepared by alkylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 0°C, followed by purification via silica gel chromatography . Substituent positioning (e.g., methoxy or amino groups) can dictate reaction pathways, with steric and electronic effects impacting regioselectivity. Optimization of solvent polarity, temperature, and stoichiometry is critical for achieving yields >65% .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

- X-ray crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures, particularly for resolving intramolecular hydrogen bonds (e.g., N–H⋯O) that stabilize planar conformations .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration, with methoxy (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.8–7.5 ppm) serving as diagnostic signals .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do crystallographic challenges arise during structure determination, and how can they be mitigated?

Poor crystal quality (e.g., twinning or weak diffraction) is common due to flexible substituents like the 4-methoxyphenyl group. Strategies include:

Q. What methodological approaches resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?

Discrepancies often stem from assay variability or substituent effects. To address this:

- Dose-response studies : Use standardized protocols (e.g., MIC assays for antimicrobial activity, IC₅₀ for cytotoxicity) .

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., bromo or fluoro substituents) to isolate pharmacophores .

- Molecular docking : Validate interactions with target proteins (e.g., kinase or enzyme active sites) using software like AutoDock .

Q. How can regioselectivity issues in isothiazole functionalization be controlled during synthesis?

Regioselectivity is influenced by electronic and steric factors:

- Electron-donating groups (e.g., -OCH₃) : Direct electrophilic substitution to para positions .

- Protecting groups : Use acetyl or benzyl groups to block reactive sites during multi-step syntheses .

- Catalytic systems : Employ palladium catalysts for cross-coupling reactions at specific positions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

- Exposure mitigation : Use PPE (gloves, goggles) and fume hoods to avoid inhalation (H333) or skin contact (H313) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Analysis and Reproducibility

Q. How can researchers validate purity and stability for reproducibility in biological assays?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity >95% .

- Stability studies : Monitor decomposition under accelerated conditions (40°C/75% RH) via LC-MS .

- Batch documentation : Report solvent traces (e.g., DMF residuals) that may interfere with assays .

Advanced Applications

Q. What strategies enhance the compound’s utility in drug discovery pipelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。